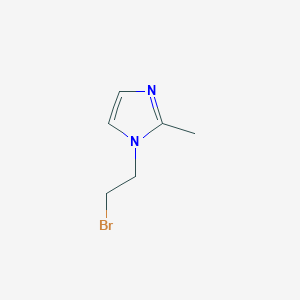
3-Bromo-2-naphthol
Vue d'ensemble
Description
3-Bromo-2-naphthol: is an organic compound with the molecular formula C10H7BrO It is a brominated derivative of 2-naphthol, characterized by the presence of a bromine atom at the third position and a hydroxyl group at the second position on the naphthalene ring
Mécanisme D'action
Target of Action
Brominated compounds like 3-bromo-2-naphthol are often used in organic chemistry as building blocks for c–c bond formation .
Mode of Action
This compound is used in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s known that brominated compounds like this compound are used in the suzuki–miyaura coupling reaction, which involves the formation of carbon-carbon bonds . This suggests that this compound may play a role in the synthesis of complex organic molecules.
Result of Action
As a brominated compound used in organic synthesis, it likely contributes to the formation of new carbon-carbon bonds, facilitating the creation of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed efficiently under a variety of conditions, making this compound a versatile reagent in organic synthesis.
Analyse Biochimique
Temporal Effects in Laboratory Settings
The stability of 3-Bromo-2-naphthol has been confirmed over a period of one month at 4 °C after preparation, with no significant loss of its reactivity observed
Metabolic Pathways
2-naphthol, the parent compound, is a metabolite of naphthalene, catalyzed by cytochrome P450 (CYP) isozymes . It’s plausible that this compound might be involved in similar metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Electrophilic Bromination: One common method for preparing 3-Bromo-2-naphthol involves the electrophilic bromination of 2-naphthol. This can be achieved using bromine (Br2) in the presence of acetic acid as a solvent.
Mechanochemical Bromination: Another method involves the use of sodium bromide and oxone (potassium monopersulfate) in a mechanochemical process. The reagents are ground together in a mortar and pestle, followed by a reaction in a rock tumbler.
Industrial Production Methods:
- Industrial production of this compound often employs large-scale bromination processes using bromine or other brominating agents in suitable solvents. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-2-naphthol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form naphthoquinones.
Common Reagents and Conditions:
Bromine (Br2): Used for electrophilic bromination.
Sodium Bromide and Oxone: Used in mechanochemical bromination.
Potassium Permanganate: Used for oxidation reactions.
Major Products:
Substituted Naphthalenes: Formed from nucleophilic substitution reactions.
Naphthoquinones: Formed from oxidation reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Heterocycles: 3-Bromo-2-naphthol is used as a starting material for the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry and materials science.
Biology and Medicine:
Phosphorescent Materials: Bromo-naphthol derivatives, including this compound, are used in the development of room-temperature phosphorescent materials for biological imaging and optoelectronic applications.
Industry:
Dye Intermediates: this compound is used as an intermediate in the production of dyes and pigments.
Comparaison Avec Des Composés Similaires
2-Naphthol: The parent compound of 3-Bromo-2-naphthol, which lacks the bromine atom.
1-Bromo-2-naphthol: Another brominated derivative with the bromine atom at the first position.
6-Bromo-2-naphthol: A brominated derivative with the bromine atom at the sixth position.
Uniqueness:
Position of Bromine: The bromine atom at the third position in this compound provides unique reactivity compared to other brominated naphthols.
Propriétés
IUPAC Name |
3-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVIOPAWVAOHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213852 | |
| Record name | 2-Naphthol, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63980-30-3, 30478-88-7 | |
| Record name | 2-Naphthol, bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthol, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B3021593.png)



![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B3021599.png)






